N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide
Description
N-(4-Chlorophenyl)-4-isothiocyanatobenzenesulfonamide is a sulfonamide derivative featuring a 4-chlorophenyl group and an isothiocyanate (-NCS) substituent on the benzene ring. This compound is notable for its dual functionality: the sulfonamide moiety is associated with biological activity (e.g., antimicrobial, enzyme inhibition), while the isothiocyanate group enhances electrophilicity, enabling reactivity with nucleophiles such as amines and thiols. Its synthesis typically involves thiophosgenation of sulfonamide precursors under mild acidic conditions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-10-1-3-12(4-2-10)16-20(17,18)13-7-5-11(6-8-13)15-9-19/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRHRCJMUYSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-chlorophenylamine with 4-isothiocyanatobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or thiols.
Addition Reactions: The isothiocyanate group can also participate in addition reactions with various nucleophiles, leading to the formation of adducts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, thiocarbamates, sulfoxides, sulfones, and various adducts depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several scientific domains:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent to introduce isothiocyanate groups into various molecules, facilitating the synthesis of derivatives with potential biological activities.
- Substitution Reactions : The isothiocyanate group can participate in nucleophilic substitution reactions with amines or alcohols, leading to thiourea or thiocarbamate derivatives.
Biology
- Enzyme Inhibition Studies : Its ability to react with amino groups in proteins makes it valuable for studying enzyme inhibition and protein modification.
- Biochemical Pathways : Related compounds have shown the ability to block bacterial lipid biosynthesis, suggesting similar potential for this compound.
Medicine
- Antimicrobial and Anticancer Potential : Investigated for its potential use in pharmaceuticals, particularly as an antimicrobial and anticancer agent. Research indicates that similar compounds exhibit various biological activities such as antiviral and anti-inflammatory effects.
- Case Study : A study involving novel derivatives of sulfonamides has shown promising results in inhibiting acetylcholinesterase (AChE), indicating potential therapeutic applications for neurodegenerative diseases .
Industry
- Production of Specialty Chemicals : Utilized in creating specialty chemicals and materials such as polymers and dyes due to its unique functional groups.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-4-isothiocyanatobenzenesulfonamide
- Structural Difference : Fluorine substituent instead of chlorine.
- Biological Activity: Fluorinated analogs are common in drug design due to improved metabolic stability.
N-(4-Iodophenyl)-4-isopropylbenzenesulfonamide
- Structural Difference : Iodo substituent and isopropyl group replace chlorine and isothiocyanate.
- Applications : Used in radiopharmaceuticals due to iodine’s isotopic properties, but lacks the reactive isothiocyanate group for further derivatization .
Sulfonamides with Alternative Functional Groups
N-(4-Chlorophenyl)maleimide
- Structural Difference : Maleimide ring replaces sulfonamide-isothiocyanate system.
- Biological Activity: Exhibits moderate monoacylglycerol lipase (MGL) inhibition (IC₅₀ = 7.24 μM), less potent than bromo- (4.37 μM) and iodo-substituted (4.34 μM) analogs. The chlorine atom’s smaller size may reduce hydrophobic interactions compared to bulkier halogens .
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
Heterocyclic Derivatives Derived from Isothiocyanates
N-(4-Chlorophenyl)hydrazinecarbothioamide (Compound 1 in )
- Synthetic Pathway : Synthesized from 4-chlorophenyl isothiocyanate and hydrazine hydrate.
- Downstream Products : Serves as a precursor for 1,3,4-thiadiazole derivatives (e.g., compound 3a–3l), which exhibit antifungal activity. The isothiocyanate group’s reactivity enables cyclization to form sulfur-containing heterocycles .
N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides (3a–t in )
- Structural Features : Thiourea bridge formed via reaction of the target compound with aromatic amines.
Key Findings :
- The 4-chlorophenyl group enhances bioactivity in multiple contexts, but substituent size and electronegativity significantly influence potency (e.g., bromine > chlorine in MGL inhibition) .
- Isothiocyanate-containing compounds excel as synthetic intermediates, enabling diverse heterocyclic scaffolds with agricultural and medicinal applications .
Biological Activity
N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features an isothiocyanate functional group, which is known for its reactivity with nucleophiles, particularly amino groups in proteins. This reactivity is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 292.75 g/mol |
| Functional Groups | Isothiocyanate, sulfonamide |
The biological activity of this compound primarily involves enzyme inhibition. The compound binds to active sites of specific enzymes, disrupting their function and leading to various biochemical effects. Notably, it has shown potential in:
- Antimicrobial Activity : Inhibiting bacterial growth by targeting essential enzymes.
- Anticancer Activity : Interacting with proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism likely involves the inhibition of bacterial enzymes critical for survival.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to affect cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained were comparable to those of existing chemotherapeutics, indicating its potential as a lead compound for further development.
- Enzyme Inhibition Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of target enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis. This binding was confirmed through crystallography studies.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed toxicological profiles remain to be fully elucidated.
Q & A
Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide, and how do catalysts influence reaction efficiency?
The synthesis typically involves introducing the isothiocyanate group to a sulfonamide precursor. A common method (adapted from isocyanate synthesis) uses carbonyl chloride with a sulfonamide derivative under reflux in benzene, catalyzed by pyridine or N,N-dimethylformamide (DMF) . For example, reports a 75.2% yield for 4-chlorophenyl isocyanate using pyridine. Catalysts like DMF enhance electrophilic reactivity, reducing side reactions. Key steps:
- Reagent Purity : Use anhydrous conditions to prevent hydrolysis of carbonyl chloride.
- Catalyst Screening : Compare yields between pyridine (75.2%) and DMF (similar efficiency) to optimize selectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Confirm the isothiocyanate (–NCS) stretch at ~2050–2100 cm⁻¹ and sulfonamide S=O vibrations at ~1150–1350 cm⁻¹ .
- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, torsion angles) and confirm regiochemistry, as demonstrated for analogous sulfonamides in and .
- Elemental Analysis : Validate purity (>95% recommended) before biological testing .
Q. How can researchers assess the biological activity of this compound, such as antimicrobial or antitumor effects?
- Antimicrobial Assays : Use broth microdilution () to determine MIC values against Staphylococcus aureus or Candida albicans.
- Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), as seen in thiazole derivative studies ().
- Positive Controls : Compare with known agents like fluconazole (antifungal) or doxorubicin (anticancer) to contextualize potency.
Advanced Research Questions
Q. What challenges arise in reproducing synthetic yields, and how can reaction conditions be optimized?
- Moisture Sensitivity : Carbonyl chloride and isothiocyanate intermediates are hydrolytically unstable. Use Schlenk lines or molecular sieves .
- By-Product Formation : Monitor reactions via TLC or HPLC to detect sulfonylurea by-products from –NCS group hydrolysis.
- Temperature Optimization : Reflux in benzene (80–85°C) balances reactivity and side reactions. Lower temperatures may reduce decomposition .
Q. How can computational modeling predict the reactivity or binding interactions of this compound?
- DFT Calculations : Simulate electrophilic reactivity of the –NCS group (e.g., charge distribution via Mulliken analysis) to predict nucleophilic attack sites .
- Docking Studies : Model interactions with biological targets (e.g., penicillin-binding proteins, as in ) to prioritize in vitro assays.
Q. How should researchers resolve contradictions in spectral data or bioactivity across studies?
- Cross-Validation : Combine NMR, IR, and X-ray data () to confirm structural assignments.
- Batch Analysis : Replicate synthesis and bioassays under controlled conditions to isolate variables (e.g., solvent purity, cell line viability) .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
